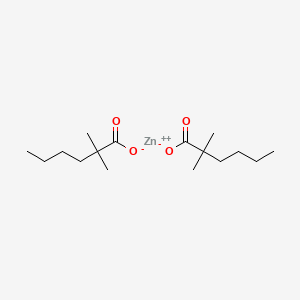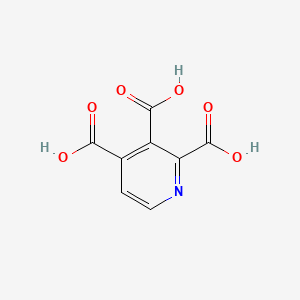
Sucrose hexamyristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose hexamyristate is a complex organic compound with the molecular formula C96H178O17 and a molecular weight of 1604.43 g/mol . It is a type of sugar ester, specifically a sucrose ester, where six hydroxyl groups of sucrose are esterified with myristic acid (tetradecanoic acid). This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sucrose hexamyristate typically involves the esterification of sucrose with myristic acid. This can be achieved through chemical or enzymatic methods.
Chemical Synthesis: The chemical synthesis involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification reaction.
Enzymatic Synthesis: Enzymatic methods use lipases as biocatalysts to achieve esterification. This method is preferred for its mild reaction conditions and higher selectivity.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their eco-friendliness and efficiency. The use of immobilized lipases on solid supports allows for continuous production processes, enhancing yield and reducing costs .
Análisis De Reacciones Químicas
Types of Reactions
Sucrose hexamyristate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield sucrose and myristic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol or acid, facilitated by a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Hydrolysis: Sucrose and myristic acid.
Transesterification: New esters depending on the alcohol or acid used.
Oxidation: Oxidized fatty acids and peroxides.
Aplicaciones Científicas De Investigación
Sucrose hexamyristate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sucrose hexamyristate is primarily based on its surfactant properties. The compound reduces surface tension, allowing for the formation of stable emulsions. It interacts with lipid bilayers, enhancing the solubility and stability of hydrophobic compounds. The ester bonds in this compound can be hydrolyzed by esterases, releasing myristic acid and sucrose, which can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sucrose pentamyristate: Contains five myristic acid ester groups.
Sucrose tetramyristate: Contains four myristic acid ester groups.
Sucrose hexastearate: Similar structure but with stearic acid instead of myristic acid.
Uniqueness
Sucrose hexamyristate is unique due to its high degree of esterification, which imparts superior surfactant properties compared to its lower esterified counterparts. Its specific fatty acid composition (myristic acid) also provides distinct physicochemical properties, making it suitable for specialized applications in drug delivery and cosmetics .
Propiedades
Número CAS |
94139-15-8 |
|---|---|
Fórmula molecular |
C96H178O17 |
Peso molecular |
1604.4 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-di(tetradecanoyloxy)oxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C96H178O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-84(98)105-80-83-91(108-86(100)75-69-63-57-51-45-39-33-27-21-15-9-3)94(111-89(103)78-72-66-60-54-48-42-36-30-24-18-12-6)96(112-83,81-106-85(99)74-68-62-56-50-44-38-32-26-20-14-8-2)113-95-93(110-88(102)77-71-65-59-53-47-41-35-29-23-17-11-5)92(90(104)82(79-97)107-95)109-87(101)76-70-64-58-52-46-40-34-28-22-16-10-4/h82-83,90-95,97,104H,7-81H2,1-6H3/t82-,83-,90-,91-,92+,93-,94+,95-,96+/m1/s1 |
Clave InChI |
MYJOAFQNHXQZSX-IZYOOIPKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


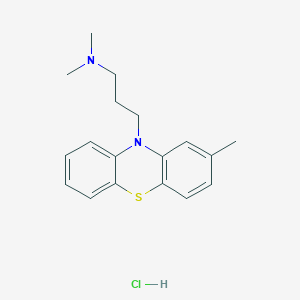
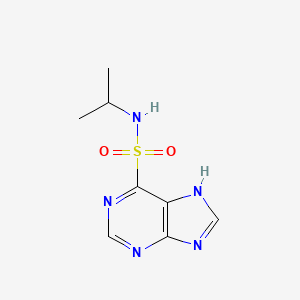
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
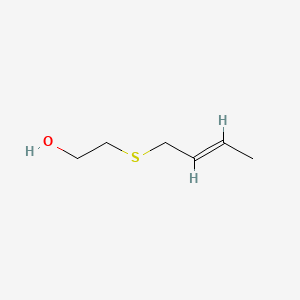
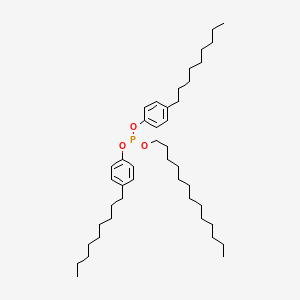

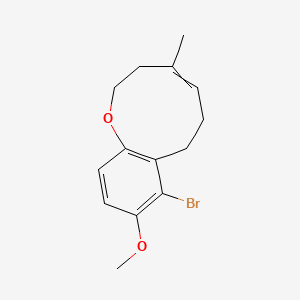
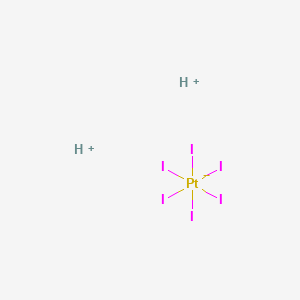
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
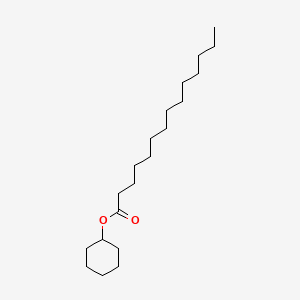
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
